molecular formula C9H11Cl2NO B2915475 (R)-6-Chlorochroman-4-amine hcl CAS No. 1257526-90-1

(R)-6-Chlorochroman-4-amine hcl

Cat. No.: B2915475
CAS No.: 1257526-90-1
M. Wt: 220.09
InChI Key: ARFUFGWFRJZAHS-DDWIOCJRSA-N
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Description

(R)-6-Chlorochroman-4-amine hydrochloride (CAS: 191608-09-0) is a chiral chroman derivative with a chlorine substituent at the 6-position of the benzopyran ring and an amine group at the 4-position. Its molecular formula is C₉H₁₁Cl₂NO, and it is commonly used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular systems . The (R)-enantiomer is structurally significant due to its stereospecific interactions in drug-receptor binding, which can influence efficacy and metabolic stability .

Key features:

  • Chirality: The (R)-configuration at the 4-position ensures stereochemical specificity.
  • Substituent effects: The chlorine atom enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs.
  • Applications: Serves as a precursor in asymmetric synthesis for serotonin receptor modulators and adrenergic agents .

Properties

IUPAC Name

(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUFGWFRJZAHS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Chlorochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chroman, which undergoes chlorination to introduce a chlorine atom at the 6th position.

    Amination: The chlorinated chroman is then subjected to amination, where an amine group is introduced at the 4th position.

    Hydrochloride Formation: The final step involves converting the amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-6-Chlorochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-6-Chlorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of chroman.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

®-6-Chlorochroman-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Chlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atom may also participate in interactions that affect the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences physicochemical properties and biological activity. Below is a comparison of (R)-6-Chlorochroman-4-amine HCl with fluoro-, methoxy-, and ethyl-substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (6-position) CAS Number Price (1g) Key Applications
This compound C₉H₁₁Cl₂NO 232.10 Chlorine 191608-09-0 €513.00 Pharmaceutical intermediate
(R)-6-Fluorochroman-4-amine HCl C₉H₁₁ClFNO 215.65 Fluorine 911826-09-0 €1,272.00 Metabolic stability studies
(R)-6-Methoxychroman-4-amine C₁₀H₁₃NO₂ 179.22 Methoxy 1018978-89-6 N/A Serotonin analog synthesis
6-Ethylchroman-4-amine C₁₁H₁₅NO 177.24 Ethyl 780734-91-0 N/A Research reagent

Key Observations :

  • Steric Effects : Bulkier substituents like ethyl may reduce binding affinity in sterically constrained receptors .
  • Electron Effects : Fluorine’s electronegativity can alter electronic distribution, improving metabolic stability by resisting oxidative degradation .

Stereoisomeric Comparisons

The (R)-enantiomer of 6-chlorochroman-4-amine HCl is often compared to its (S)-counterpart, (S)-6-Chlorochroman-4-amine HCl (CAS: Not explicitly provided). Stereochemistry critically impacts pharmacological activity:

  • Receptor Binding : The (R)-configuration may exhibit higher affinity for adrenergic receptors due to spatial alignment with binding pockets .
  • Synthesis Complexity : Enantiomeric separation adds cost, but chiral intermediates like this compound are prioritized for targeted drug design .

Chroman-4-amine Derivatives with Varied Ring Structures

Compounds like (S)-Chroman-4-ylamine and (R)-3,4-Dihydro-2H-chromen-4-amine () lack halogenation but share the chroman-4-amine backbone. These are less lipophilic and often used in early-stage drug discovery for scaffold optimization .

Biological Activity

(R)-6-Chlorochroman-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties and effects on viral proteases, supported by relevant data tables and case studies.

Chemical Structure and Properties

(R)-6-Chlorochroman-4-amine HCl is characterized by its chlorinated chroman structure, which is known for various biological activities. The presence of the amine group at the 4-position enhances its interaction with biological targets.

In Vitro Studies

Research has demonstrated that (R)-6-Chlorochroman-4-amine exhibits notable cytotoxic effects against glioma cell lines. A study evaluated several derivatives of chlorochroman compounds, revealing that (R)-6-Chlorochroman-4-amine has varying inhibitory concentrations (IC50) against different glioma cell lines:

CompoundU373 IC50 (mM)T98G IC50 (mM)Hs683 IC50 (mM)Mean IC50 (mM)
(R)-6-Chlorochroman-4-amine66 ± 1115 ± 347 ± 443 ± 15
Control>100>100>100>99

The compound demonstrated a mean IC50 value of approximately 43 mM against glioma cells, indicating its potential as an anticancer agent. Notably, the presence of a phenyl ring in derivatives increased growth inhibition compared to compounds lacking this feature .

The mechanism by which (R)-6-Chlorochroman-4-amine exerts its anticancer effects appears to be linked to its ability to induce apoptosis in cancer cells. The integrity of the chroman core structure is critical for maintaining biological activity, as modifications lead to a decrease in efficacy .

Inhibition of Viral Proteases

Recent studies have explored the potential of (R)-6-Chlorochroman-4-amine as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Fragment-based screening identified several inhibitors targeting the main protease (3CLpro) of SARS-CoV-2, with (R)-6-Chlorochroman derivatives showing promise:

CompoundBinding Affinity (µM)
6-Chlorochroman-4-carboxylic acid1.25
Isoquinolin-4-ylamide derivative1.25

These results indicate that derivatives of (R)-6-Chlorochroman can bind effectively to viral proteases, suggesting their potential utility in antiviral therapies .

Case Studies

  • Antitumor Activity : A study on various chlorochroman compounds indicated that those with specific substitutions exhibited enhanced antitumor activity against glioma cells. The compound was noted for its selectivity and potency compared to other tested agents .
  • Viral Inhibition : In a fragment-based screening campaign aimed at identifying new inhibitors for SARS-CoV-2, several chlorochroman derivatives were found to inhibit the main protease effectively, contributing valuable insights into potential therapeutic strategies against COVID-19 .

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